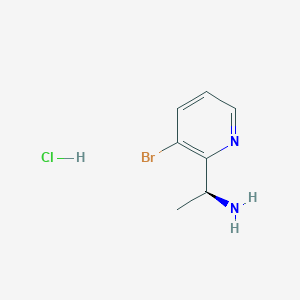
(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato es un compuesto químico que pertenece a la clase de derivados de piridina. Este compuesto se caracteriza por la presencia de un átomo de bromo unido al anillo de piridina y un grupo etanamina. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato normalmente implica la bromación de derivados de piridina seguida de la introducción del grupo etanamina. Un método común implica la reacción de 3-bromopiridina con etilamina en condiciones controladas para obtener el producto deseado. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado y un solvente para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de (S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato a menudo implica procesos de bromación a gran escala seguidos de reacciones de aminación. Estos procesos están optimizados para la eficiencia y la rentabilidad, utilizando sistemas catalíticos avanzados y reactores de flujo continuo para lograr un alto rendimiento y una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el átomo de bromo en un átomo de hidrógeno, produciendo un derivado de piridina diferente.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales, como grupos hidroxilo o amino, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como el hidróxido de sodio o el amoníaco.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de piridina, mientras que las reacciones de sustitución pueden producir diversos derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
(S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato se utiliza ampliamente en la investigación científica debido a sus versátiles propiedades químicas. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se emplea en el estudio de las interacciones enzimáticas y la unión a receptores.
Medicina: Se investiga para posibles aplicaciones terapéuticas, incluida su utilización como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de bromo y el grupo etanamina juegan un papel crucial en la unión a estos objetivos, modulando su actividad y dando lugar a diversos efectos bioquímicos. Las vías exactas implicadas dependen de la aplicación específica y la molécula diana.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3-Bromopiridin-2-il)etanona
- 3-Bromoimidazo[1,2-a]piridina
- N-(Piridin-2-il)amida
Singularidad
(S)-1-(3-Bromopiridin-2-il)etanamina clorhidrato es único debido a su combinación específica de un átomo de bromo y un grupo etanamina unido al anillo de piridina. Esta estructura única confiere propiedades químicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H10BrClN2 |
|---|---|
Peso molecular |
237.52 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
YGCIZBXYACYTQE-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=N1)Br)N.Cl |
SMILES canónico |
CC(C1=C(C=CC=N1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
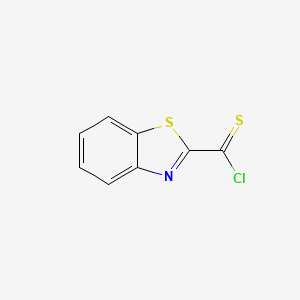

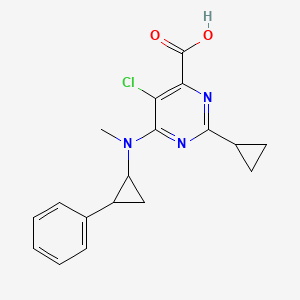


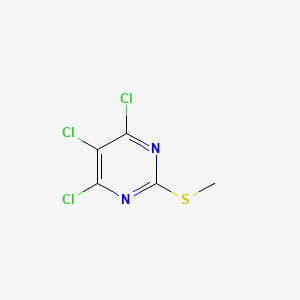

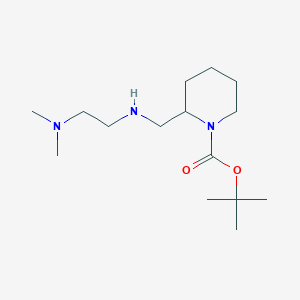
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
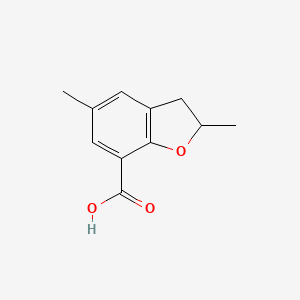
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
